molecular formula C9H13NO3S B8201859 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate

4-(Pyridin-1-ium-1-yl)butane-1-sulfonate

Cat. No. B8201859
M. Wt: 215.27 g/mol
InChI Key: DEHRBRNPZIHENL-UHFFFAOYSA-N
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Description

4-(Pyridin-1-ium-1-yl)butane-1-sulfonate is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Sodium 4-(pyrene-1-yl)butane-1-sulfonate is used to enhance the stability of aqueous reduced graphene oxide (RGO) dispersions, thereby improving stabilization (Heard et al., 2019).

  • 4-(Succinimido)-1-butane sulfonic acid serves as an efficient and reusable Bronsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives using thermal and ultrasonic conditions (Khaligh & Hamid, 2015). It is also used for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives under solvent-free conditions (Khaligh et al., 2016).

  • 4-(1-Imidazolium) butane sulfonate acts as a catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions (Rahman et al., 2012).

  • Sulfonic acid functionalized pyridinium chloride is utilized as a catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones (Moosavi-Zare et al., 2013).

  • The Wittig reaction of 4-((4-methylphenyl)sulfonyl)-1-(triphenylphosphoranylidene)butan-2-one can synthesize aromatic and non-aromatic 2,5-disubstituted five-membered heterocycles (Benetti et al., 2002).

  • 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate shows high activity against Gram-positive bacteria, Gram-negative bacteria, and tested fungi (Fadda et al., 2016).

  • The novel nanosized N-sulfonic acid catalyst is used for the one-pot synthesis of hexahydroquinolines under solvent-free conditions, providing excellent yields and reusability (Goli-Jolodar et al., 2016).

  • The optimal conditions for synthesizing 1-(4-sulfonic acid) butyl-pyridinium hydrosulfate involve a temperature of 40°C for 30 hours in the absence of solvent, achieving a 63.2% yield (Ji, 2011).

  • 4-(pyridin-2-yl) pyrimidin-2-sulfonate ligands with barium salts result in novel supramolecular barium complexes with unique architectures (Dong et al., 2010).

  • Graphene oxide anchored sulfonic acid exhibits high catalytic activity for the one-pot synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles (Zhang et al., 2016).

properties

IUPAC Name

4-pyridin-1-ium-1-ylbutane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHRBRNPZIHENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-1-ium-1-yl)butane-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pyridin-1-ium-1-yl)butane-1-sulfonate
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4-(Pyridin-1-ium-1-yl)butane-1-sulfonate
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4-(Pyridin-1-ium-1-yl)butane-1-sulfonate

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